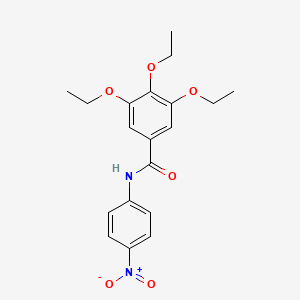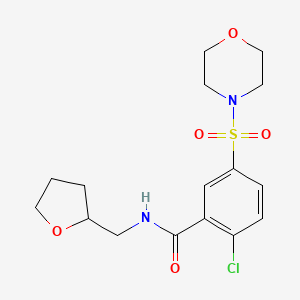
N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide, also known as HEDP, is a chelating agent that is commonly used in scientific research. This compound has a wide range of applications and is used in various fields such as medicine, biology, and chemistry.
作用機序
N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide works by forming stable complexes with metal ions. The amine and hydroxyl groups in N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide form coordinate bonds with the metal ions, which results in the removal of the metal ions from the solution. This property makes N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide useful in various applications such as metal ion removal, metal complex synthesis, and metal ion imaging studies.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide has low toxicity and is generally considered safe for use in scientific research. It is not metabolized by the body and is excreted unchanged in the urine. N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide has been shown to have no significant effects on biochemical or physiological parameters in animal studies.
実験室実験の利点と制限
The advantages of using N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide in lab experiments include its ability to remove metal ions from solutions, its stability, and its low toxicity. The limitations of using N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide include its high cost, its potential to interfere with other chemical reactions, and its limited solubility in some solvents.
将来の方向性
There are several future directions for research involving N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide. One area of research is the development of new chelating agents that are more effective and less expensive than N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide. Another area of research is the study of the effects of metal ions on biological systems and the development of new metal ion imaging techniques. Finally, the use of N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide in the synthesis of new compounds and materials is an area of research that has the potential to lead to new discoveries and applications.
合成法
N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide can be synthesized using a variety of methods. The most common method involves the reaction of 2-methylphenylamine with ethylene glycol in the presence of a catalyst. The resulting product is then treated with ethylenediamine to form N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide. Other methods include the reaction of 2-methylphenylamine with ethylene diamine in the presence of a catalyst or the reaction of 2-methylphenylamine with ethylene oxide followed by treatment with ethylenediamine.
科学的研究の応用
N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide has a wide range of applications in scientific research. It is commonly used as a chelating agent to remove metal ions from solutions. This property makes it useful in various fields such as medicine, biology, and chemistry. In medicine, N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide is used as a contrast agent in imaging studies such as MRI and CT scans. In biology, N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide is used to study the effects of metal ions on biological systems. In chemistry, N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide is used to synthesize new compounds and study the properties of metal complexes.
特性
IUPAC Name |
N-(2-hydroxyethyl)-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-4-2-3-5-9(8)13-11(16)10(15)12-6-7-14/h2-5,14H,6-7H2,1H3,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGZLHFLUFSJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5203124.png)

![N-[3-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5203147.png)
![5-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5203151.png)
![2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine](/img/structure/B5203161.png)
![3-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]-1-methylpyridinium iodide](/img/structure/B5203162.png)



![N-cycloheptyl-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5203182.png)
![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5203188.png)
